Hp1404

Antimicrobial Peptide MRSA Gram-positive selective

Hp1404 is a cationic antimicrobial peptide (AMP) isolated from the venom of the scorpion Heterometrus petersii. It is a 14-amino-acid amphipathic α-helical peptide with the sequence GILGKLWEGVKSIF, a molecular weight of 1546.85 g/mol, and CAS number 2249769-83-1.

Molecular Formula C75H119N17O18
Molecular Weight 1546.8 g/mol
Cat. No. B15567075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHp1404
Molecular FormulaC75H119N17O18
Molecular Weight1546.8 g/mol
Structural Identifiers
InChIInChI=1S/C75H119N17O18/c1-11-44(9)63(90-58(94)36-78)73(107)87-53(32-41(3)4)66(100)81-38-59(95)82-50(26-18-20-30-76)67(101)85-54(33-42(5)6)69(103)86-55(35-47-37-79-49-25-17-16-24-48(47)49)70(104)83-52(28-29-61(97)98)65(99)80-39-60(96)91-62(43(7)8)72(106)84-51(27-19-21-31-77)68(102)89-57(40-93)71(105)92-64(45(10)12-2)74(108)88-56(75(109)110)34-46-22-14-13-15-23-46/h13-17,22-25,37,41-45,50-57,62-64,79,93H,11-12,18-21,26-36,38-40,76-78H2,1-10H3,(H,80,99)(H,81,100)(H,82,95)(H,83,104)(H,84,106)(H,85,101)(H,86,103)(H,87,107)(H,88,108)(H,89,102)(H,90,94)(H,91,96)(H,92,105)(H,97,98)(H,109,110)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,62-,63-,64-/m0/s1
InChIKeyLOJIAIDRNYUMGU-MHAYHLHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hp1404: Scorpion-Derived Cationic Antimicrobial Peptide with Specific Anti-Gram-Positive Activity


Hp1404 is a cationic antimicrobial peptide (AMP) isolated from the venom of the scorpion Heterometrus petersii [1]. It is a 14-amino-acid amphipathic α-helical peptide with the sequence GILGKLWEGVKSIF, a molecular weight of 1546.85 g/mol, and CAS number 2249769-83-1 [2]. Hp1404 exhibits specific inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while showing negligible activity against Gram-negative species [1]. As a membrane-active peptide with a distinct mechanism from conventional antibiotics, Hp1404 serves as a valuable research tool and lead compound for anti-infective development against drug-resistant Gram-positive pathogens.

Why Generic Antimicrobial Peptide Substitution Fails for Hp1404 Research Applications


Antimicrobial peptides (AMPs) are not interchangeable despite sharing broad classifications such as 'cationic' or 'α-helical.' Hp1404 possesses a unique primary sequence and amphipathic architecture that confer specific membrane translocation properties distinct from classical membrane-lytic AMPs [1]. Empirical data demonstrate that even minor sequence modifications—such as the single amino acid substitutions in Hp1404-derived analogs—produce substantial divergence in antibacterial spectrum, hemolytic activity, serum stability, and biofilm inhibition capacity [2][3]. Consequently, substituting Hp1404 with another 'cationic AMP' without experimental validation introduces uncontrolled variables that compromise reproducibility in mechanism-of-action studies, structure-activity relationship analyses, and in vivo efficacy assessments.

Hp1404 Differential Performance Data: Quantitative Comparisons Against Conventional Antibiotics and Peptide Analogs


Specific Gram-Positive Activity Profile with MRSA Coverage

Hp1404 displays a defined Gram-positive-selective antibacterial profile with MIC values of 6.25–25 µg/mL (4.04–16.16 µM) against S. aureus and MRSA clinical isolates, while exhibiting no inhibitory activity against Gram-negative bacteria (E. coli, P. aeruginosa) at concentrations up to 100 µg/mL [1]. This selectivity distinguishes Hp1404 from broad-spectrum AMPs and provides a targeted research tool for Gram-positive infection models.

Antimicrobial Peptide MRSA Gram-positive selective

Resistance Development Profile Compared to Kanamycin

In serial passage resistance induction studies, S. aureus exposed to kanamycin (initial MIC: 6.25 µg/mL) developed a 32-fold increase in MIC after 9 passages. In contrast, Hp1404 exhibited no change in MIC over 15 passages under identical conditions [1]. This lack of resistance induction is attributed to Hp1404's membrane translocation mechanism, which does not impose the same selective pressure as conventional ribosomal or cell-wall-targeting antibiotics.

Antimicrobial Resistance Serial Passage AMP

Hemolytic Activity and Cytotoxicity Relative to BmKn2 and Peptide Analogs

Hp1404 exhibits moderate hemolytic activity (HC50 = 226.6 µg/mL; 146.5 µM) and low cytotoxicity (CC50 > 100 µg/mL; 64.6 µM) against human fibroblasts (HFF), HEK293T, and A375 melanoma cells [1]. Compared to the highly hemolytic scorpion AMP BmKn2, Hp1404 demonstrates substantially reduced hemolysis [2]. However, engineered Hp1404 analogs such as Hp1404-T1e and K1K8 exhibit further reduced hemolytic activity (K1K8: 2% hemolysis at 50 µg/mL vs. Hp1404: ~20% at 100 µg/mL) [3][4].

Hemolysis Cytotoxicity Selectivity Index

In Vivo Efficacy in MRSA Peritonitis Model Versus Vancomycin

In a BALB/c mouse peritonitis model infected with MRSA (10^8 CFU, i.p.), Hp1404 administered intraperitoneally improved survival compared to saline controls. While vancomycin served as the positive control, Hp1404 demonstrated meaningful in vivo antibacterial activity, supporting its utility as a lead compound for in vivo anti-MRSA studies [1].

In Vivo Efficacy MRSA Peritonitis

Biofilm Inhibition Activity Against Multidrug-Resistant A. baumannii

Hp1404 inhibits biofilm formation in multidrug-resistant A. baumannii strains at MBIC values ranging from 6.25 to 12.5 µM [1]. At 50 µM, Hp1404 reduces pre-formed A. baumannii biofilm by 74.06% [2]. While Hp1404 analogs (Hp1404-V, -L, -I, -W) exhibit improved biofilm inhibition and reduction, Hp1404 itself serves as the essential reference compound for quantifying these enhancements and elucidating structure-activity relationships governing antibiofilm activity.

Biofilm Acinetobacter baumannii MBIC

In Vivo Acute Toxicity (LD50) in Mice

Hp1404 exhibits an intravenous LD50 of 89.8 mg/kg in female BALB/c mice, with no toxicity observed at 80 mg/kg via intraperitoneal injection [1]. This acute toxicity profile provides a critical reference for dose-ranging in vivo pharmacology studies and enables direct safety comparisons with Hp1404-derived analogs engineered for reduced toxicity.

Acute Toxicity LD50 In Vivo Safety

Hp1404 Research Applications: Validated Use Cases for Antimicrobial Discovery and Development


Mechanism-of-Action Studies for Non-Membrane-Lytic AMPs

Hp1404 serves as a model compound for investigating AMPs that penetrate bacterial membranes without causing immediate lysis. Unlike classical membrane-lytic peptides such as MSI78, Hp1404 translocates across the S. aureus membrane and accumulates in the cytoplasm at low MIC concentrations (2× MIC), while causing minimal membrane disruption as confirmed by TEM and SYTOX assays [1]. This distinct mechanism makes Hp1404 ideal for studying intracellular AMP targeting and for differentiating membrane translocation from membrane disruption in antimicrobial research.

Structure-Activity Relationship (SAR) Studies for Therapeutic Index Optimization

Hp1404's well-characterized activity-toxicity profile (MIC = 6.25–25 µg/mL against MRSA; HC50 = 226.6 µg/mL; LD50 = 89.8 mg/kg) provides a quantitative baseline for SAR studies aimed at improving the therapeutic index of α-helical AMPs [1]. Researchers have successfully used Hp1404 as a template to generate analogs with reduced hemolysis (K1K8: 2% at 50 µg/mL vs. Hp1404: ~20% at 100 µg/mL) [2] and enhanced serum stability (Hp1404-T1e) [3], demonstrating its utility as a reference scaffold for rational peptide engineering.

In Vivo MRSA Infection Model Development and Proof-of-Concept Studies

Hp1404 has demonstrated in vivo efficacy in a BALB/c mouse peritonitis model infected with MRSA, improving survival relative to saline controls [1]. This validated in vivo activity supports the use of Hp1404 as a positive control or reference compound for developing and calibrating new murine infection models, particularly for Gram-positive pathogens. Its defined acute toxicity profile (LD50 = 89.8 mg/kg i.v.) enables reproducible dose-ranging studies and cross-study comparability.

Biofilm Inhibition Research for Multidrug-Resistant Gram-Negative Pathogens

Although Hp1404 lacks direct antibacterial activity against Gram-negative bacteria, it exhibits measurable biofilm inhibition against multidrug-resistant A. baumannii (MBIC = 6.25–12.5 µM) and reduces pre-formed biofilms by 74% at 50 µM [4]. This property positions Hp1404 as a useful reference compound for studying biofilm-specific mechanisms independent of planktonic growth inhibition, and as a baseline for evaluating the antibiofilm potency of engineered Hp1404 analogs.

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